N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride
Description
N-[(4-Bromophenyl)methyl]-2,4-difluoroaniline hydrochloride is a fluorinated aniline derivative featuring a 4-bromobenzyl substituent on the amine group and fluorine atoms at the 2- and 4-positions of the aniline ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2N.ClH/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16;/h1-7,17H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQYCJJRWZQHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Method:
- Starting Material: 2,4,5-Trichloronitrobenzene
- Reaction: Fluorination using a fluorinating agent (e.g., alkali metal fluorides) in the presence of a phase transfer catalyst
- Conditions: Elevated temperature, phase transfer catalyst (quaternary ammonium salts), high efficiency at solid-liquid interface
- Outcome: Formation of 2,4-difluoro-5-chloronitrobenzene, which is then reduced to 2,4-difluoroaniline by catalytic hydrogenation
Data Table:
Bromination of Aromatic Precursors
The next critical step involves the selective bromination of the aromatic ring to introduce the bromophenyl group, which is essential for subsequent functionalization.
Method:
- Starting Material: 2-methyl-2-phenylpropanoic acid
- Reaction: Bromination with bromine in aqueous medium under controlled conditions
- Notes: Achieves high selectivity for the para-position, avoiding polybromination
- Yield: Approximately 46.6% after purification
Data Table:
Formation of the Bromophenylmethyl Intermediate
The brominated acid is converted into the corresponding methyl ester, which serves as a precursor for subsequent amination.
Method:
- Reaction: Esterification of the brominated acid
- Conditions: Acid catalysis, reflux
- Yield: Approximately 79%
Synthesis of the Target Aniline Derivative
The final step involves converting the bromophenylmethyl intermediate into the amine hydrochloride salt:
- Reaction: Nucleophilic substitution of the bromide with ammonia or amines, followed by salt formation
- Conditions: Typically carried out in polar solvents like ethanol or water, under reflux
- Notes: The process may involve catalytic hydrogenation or nucleophilic displacement
Data Table:
Final Purification and Characterization
The final compound, N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride , is purified via recrystallization from suitable solvents such as ethanol or methanol, followed by characterization using NMR, LCMS, and melting point analysis to confirm purity.
Summary of Key Data and Findings
| Synthesis Step | Main Reagents | Typical Conditions | Yield | Remarks |
|---|---|---|---|---|
| Fluorination | Fluorinating agents + phase transfer catalyst | Elevated temperature | High | Efficient fluorination of chlorinated nitrobenzene |
| Bromination | Bromine + sodium bicarbonate | Aqueous, 25-35°C | 46.6% | Selective para-bromination in aqueous medium |
| Esterification | Methanol + sulfuric acid | Reflux | 79% | Purification via distillation |
| Nucleophilic substitution | Ammonia/amine | Reflux | Variable | Displacement of bromide to form amine |
| Salt formation | Hydrochloric acid | Aqueous | Quantitative | Final hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine atom replaced by the aryl group from the boronic acid.
Scientific Research Applications
Organic Synthesis
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in substitution reactions, oxidation-reduction processes, and coupling reactions such as the Suzuki-Miyaura coupling.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Involves electrophilic and nucleophilic substitutions. |
| Oxidation/Reduction | Can be oxidized or reduced to form different derivatives. |
| Coupling Reactions | Participates in Suzuki-Miyaura coupling with boronic acids. |
Pharmaceutical Development
The compound is utilized in the development of pharmaceuticals due to its biological activity influenced by the bromine and fluorine substituents. It can interact with various biological pathways, making it a candidate for drug design .
Case Study:
A study focusing on fluorinated compounds highlighted the role of similar derivatives in enhancing drug properties such as absorption and distribution. The introduction of halogens like bromine and fluorine can significantly affect the pharmacokinetics of lead compounds .
Material Science
This compound is also explored in material science applications, particularly in the synthesis of fluorinated biphenyls , which are used in organic electronics such as OLEDs (Organic Light Emitting Diodes) and LCDs (Liquid Crystal Displays). The rigidity and chemical stability of these compounds make them suitable for high-performance materials .
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine substituents on the aromatic ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Core Modifications: Fluorine and Halogen Substitutions
- N-(4-Chlorophenyl)methyl-2,4-difluoroaniline hydrochloride : Replacing bromine with chlorine reduces molecular weight and alters lipophilicity. Chlorine’s smaller atomic radius may improve solubility but decrease binding affinity compared to bromine .
- N-(4-Bromophenyl)methyl-2,5-difluoroaniline hydrochloride : Shifting fluorine to the 5-position on the aniline ring may disrupt electronic effects critical for target interactions .
Functional Group Variations
- N-(4-Bromophenyl)quinoline-2-carboxamide (5c): Incorporates a quinoline carboxamide group instead of a difluoroaniline, enhancing π-π stacking interactions in enzyme inhibition (e.g., Trypanosoma brucei) .
- N-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxamide : Replaces the benzyl group with an isoxazole ring, improving selectivity for kinase targets but reducing halogen-mediated hydrophobic interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| N-[(4-Bromophenyl)methyl]-2,4-difluoroaniline HCl | ~334.6 | 3.8 | 10–20 (water) | 4-Br-benzyl, 2,4-F₂-aniline |
| N-(4-Chlorophenyl)methyl-2,4-difluoroaniline HCl | ~290.1 | 3.2 | 15–30 (water) | 4-Cl-benzyl, 2,4-F₂-aniline |
| N-(4-Bromophenyl)quinoline-2-carboxamide (5c) | 367.2 | 4.1 | <5 (water) | Quinoline-2-carboxamide |
| N-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxamide | 239.2 | 2.5 | 50–100 (water) | Isoxazole, 2,4-F₂-aniline |
Notes: LogP and solubility estimates derived from analogous structures in .
Biological Activity
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride is a synthetic compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a substituted aniline structure where bromine and fluorine atoms are present on the aromatic ring. These substitutions can significantly influence the compound's reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.59 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related aniline derivatives can inhibit the growth of Gram-positive bacteria through membrane disruption mechanisms .
Anticancer Potential
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that derivatives with similar structures possess cytotoxic activity against various cancer cell lines. For example, compounds with difluoro substitutions have shown enhanced potency against breast cancer cells (MCF7) and liver cancer cells (HepG2) compared to their non-fluorinated counterparts .
Case Studies
-
Study on Anticancer Activity :
A study conducted on a series of fluorinated anilines, including this compound, revealed that these compounds exhibited dose-dependent cytotoxicity against several cancer cell lines. The study utilized MTT assays to assess cell viability and found that the difluoro substitution significantly increased the compounds' efficacy . -
Enzyme Inhibition :
Another investigation focused on the enzyme inhibition properties of related compounds. It was found that certain derivatives could effectively inhibit alkaline phosphatase activity, suggesting a potential therapeutic role in conditions associated with enzyme dysregulation .
Q & A
Q. How can researchers optimize the synthesis of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, condensation reactions involving halogenated anilines (e.g., 4-bromobenzyl derivatives) may benefit from polar aprotic solvents like DMF or THF, as demonstrated in analogous systems . Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can enhance purity. For the final hydrochloride salt formation, controlled pH adjustment using HCl gas in anhydrous ether is recommended to avoid over-acidification, which can degrade sensitive functional groups .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as shown in studies of bromophenyl derivatives .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., difluoro groups at C2/C4 of the aniline ring) .
- Mass spectrometry : High-resolution ESI-MS can validate molecular weight and detect isotopic patterns indicative of bromine (e.g., 1:1 / peaks) .
Q. How should researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents of varying polarity (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy to quantify saturation points. Hydrochloride salts typically exhibit higher aqueous solubility than free bases .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to potential aryl bromide photodegradation .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Use kinetic assays (e.g., fluorescence-based or radiometric) to evaluate inhibition constants () against target enzymes. The bromophenyl and difluoroaniline moieties may act as hydrogen bond acceptors, disrupting active-site interactions. Compare activity with structural analogs (e.g., 4-chlorophenyl derivatives) to identify pharmacophore contributions .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., fluorine quadrupolar coupling) or solvent-induced shifts. Perform variable-temperature NMR to assess conformational mobility. Cross-validate with computational methods (DFT calculations for chemical shift prediction) and alternative techniques like X-ray crystallography .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with varying halogen positions (e.g., 3-bromo vs. 4-bromo) or fluorination patterns.
- Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate hydrophobicity/electron-withdrawing effects with bioavailability .
- Crystallographic docking : Map binding poses in target protein structures to rationalize SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
